molecular formula C14H12N4O2S2 B3303961 N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide CAS No. 921522-62-5

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

Cat. No.: B3303961
CAS No.: 921522-62-5
M. Wt: 332.4 g/mol
InChI Key: LBDJVRGFEBRVCA-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is a complex organic compound that features both benzothiazole and thiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzothiazole Ring: This can be achieved by cyclization reactions involving ortho-aminothiophenol and carbon disulfide or other suitable reagents.

    Formation of the Thiazole Ring: This can be synthesized by reacting α-haloketones with thiourea or similar reagents.

    Coupling of the Rings: The final step involves coupling the benzothiazole and thiazole rings through an acetamide linkage, often using reagents like acetic anhydride and appropriate catalysts.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atoms in the thiazole and benzothiazole rings.

    Reduction: Reduction reactions could target the carbonyl group in the acetamide linkage.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the benzothiazole and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are often employed.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, compounds with benzothiazole and thiazole rings are often studied for their potential antimicrobial, antiviral, and anticancer activities.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the development of new materials with specific electronic, optical, or mechanical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological or chemical target. Generally, compounds with benzothiazole and thiazole rings can interact with proteins, nucleic acids, or other biomolecules through various mechanisms, including inhibition of enzyme activity, disruption of protein-protein interactions, or binding to DNA.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: A simpler compound with a single benzothiazole ring.

    Thiazole: A simpler compound with a single thiazole ring.

    2-Aminobenzothiazole: A benzothiazole derivative with an amino group.

    2-Acetylthiazole: A thiazole derivative with an acetyl group.

Uniqueness

N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide is unique due to the presence of both benzothiazole and thiazole rings, which may confer distinct biological activities and chemical properties compared to simpler analogs.

Properties

IUPAC Name

2-(2-acetamido-1,3-thiazol-4-yl)-N-(1,3-benzothiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O2S2/c1-8(19)15-13-16-9(7-21-13)6-12(20)18-14-17-10-4-2-3-5-11(10)22-14/h2-5,7H,6H2,1H3,(H,15,16,19)(H,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBDJVRGFEBRVCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Reactant of Route 2
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N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Reactant of Route 3
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N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Reactant of Route 4
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N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Reactant of Route 5
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N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide
Reactant of Route 6
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N-(1,3-benzothiazol-2-yl)-2-(2-acetamido-1,3-thiazol-4-yl)acetamide

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